1,1,2,2-Tetrafluoro-3-(vinyloxy)propane
Description
Contextualization of 1,1,2,2-Tetrafluoro-3-(vinyloxy)propane within the Field of Fluorinated Monomers
This compound is a partially fluorinated vinyloxy ether. Its structure, which combines a tetrafluoroalkyl chain with a vinyl ether functional group, places it within the important class of fluorinated monomers. The presence of fluorine atoms significantly alters the electronic properties of the vinyl group, influencing its reactivity in polymerization processes. One source suggests its synthesis from the reaction of tetrafluoro-1-propanol and acetylene. chemicalbook.com
Fluorinated monomers are foundational to the production of fluoropolymers, a category of materials renowned for their exceptional properties. These properties, which include high thermal stability, chemical inertness, low surface energy, and excellent weather resistance, are directly attributable to the high bond energy of the C-F bond. researchgate.net The introduction of fluorine into a polymer backbone or side chain can dramatically enhance its performance characteristics compared to its non-fluorinated counterparts. pcimag.com
Significance of Fluorinated Vinyloxy Ethers in Advanced Polymer Science and Material Design
Fluorinated vinyloxy ethers are a specialized subclass of fluoromonomers that have garnered considerable interest in advanced polymer science. The vinyl ether group is particularly susceptible to cationic polymerization, a process that is not inhibited by oxygen, offering advantages in certain manufacturing environments like coatings and adhesives. nih.govinrim.it The incorporation of fluorinated vinyloxy ethers into polymer structures allows for the precise tuning of material properties.
For instance, fluoroethylene vinyl ether (FEVE) resins, which are copolymers of a fluoroethylene and a vinyl ether, are used to create coatings with exceptional durability and weatherability. The vinyl ether component enhances solubility in common solvents, a limitation often encountered with pure fluoropolymers, and can also increase the gloss of the final coating. The fluorinated segments are known to migrate to the surface of a material, which can impart desirable surface properties such as hydrophobicity and low friction. researchgate.net
The applications for polymers derived from fluorinated vinyloxy ethers are diverse and expanding. They are utilized in the development of high-performance coatings for architecture and infrastructure, advanced lubricants, and have been explored for use in biomedical devices and as electrolytes in next-generation batteries. wpmucdn.commdpi.com
Research Landscape and Emerging Trends in Fluorinated Monomer Chemistry
The research landscape for fluorinated monomers is dynamic, with ongoing efforts to synthesize novel monomers that can lead to polymers with enhanced or entirely new functionalities. A significant trend is the development of more sustainable and efficient synthesis and polymerization methods. researchgate.net For example, there is a continuous search for new catalysts and polymerization techniques that allow for greater control over the polymer architecture, such as living/controlled polymerization methods. nih.gov
Cationic photopolymerization is a particularly active area of research for vinyl ether monomers, as it allows for rapid, solvent-free curing processes initiated by UV light. nih.govunict.it This technique is highly relevant for applications in coatings, inks, and adhesives. nih.govinrim.it
Another emerging trend is the design of fluorinated monomers for specific high-tech applications. This includes the development of fluorinated electrolytes for safer and more efficient lithium-ion batteries and the creation of fluoropolymers with specific optical or electronic properties for use in advanced materials. wpmucdn.comnih.gov The copolymerization of fluorinated monomers with non-fluorinated monomers is also a key strategy to create materials that balance cost and performance, achieving desirable properties without the expense of a fully fluorinated polymer. researchgate.net
Interactive Data Table: Properties of this compound
| Property | Value | Source |
| Chemical Formula | C5H6F4O | chemicalbook.com |
| Molecular Weight | 158.09 g/mol | chemicalbook.com |
| CAS Number | 29819-80-5 | chemicalbook.com |
| Boiling Point | 81.5 °C (at 720 Torr) | chemicalbook.com |
| Density | 1.253 g/cm³ | chemicalbook.com |
| Synonyms | 2,2,3,3-Tetrafluoropropyloxyethene; 2,2,3,3-tetrafluoropropyl vinyl ether; 3-(ethenyloxy)-1,1,2,2-tetrafluoro- Propane (B168953) | chemicalbook.com |
Structure
2D Structure
3D Structure
Properties
CAS No. |
29819-80-5 |
|---|---|
Molecular Formula |
C5H6F4O |
Molecular Weight |
158.09 g/mol |
IUPAC Name |
3-ethenoxy-1,1,2,2-tetrafluoropropane |
InChI |
InChI=1S/C5H6F4O/c1-2-10-3-5(8,9)4(6)7/h2,4H,1,3H2 |
InChI Key |
ULEAHVRSLJRGPK-UHFFFAOYSA-N |
SMILES |
C=COCC(C(F)F)(F)F |
Canonical SMILES |
C=COCC(C(F)F)(F)F |
Other CAS No. |
29819-80-5 |
Origin of Product |
United States |
Synthetic Methodologies for 1,1,2,2 Tetrafluoro 3 Vinyloxy Propane and Analogous Structures
Established Pathways for Fluorinated Vinyl Ether Synthesis
Traditional methods for synthesizing fluorinated vinyl ethers often involve multi-step processes starting from readily available fluorinated feedstocks. These routes are typically characterized by harsh reaction conditions but are well-established for industrial-scale production.
Pyrolysis is a cornerstone for the industrial production of perfluorovinyl ethers (PFVEs). This method involves the thermal decomposition of a perfluorinated carboxylic acid salt or its corresponding acyl fluoride (B91410). A common precursor for many PFVEs is hexafluoropropylene oxide (HFPO). google.com For instance, the synthesis of perfluoro(propyl vinyl ether) (PPVE) often starts with the dimerization or oligomerization of HFPO to produce a perfluoro(alkoxy)propionyl fluoride. researchgate.net
The general process involves two key steps:
Intermediate Conversion : The perfluorinated acyl fluoride intermediate is converted into its corresponding alkali metal salt, typically a sodium or potassium salt, through saponification with a base like NaOH or KOH. google.com
Pyrolysis : The dried metal salt is then heated, often at temperatures between 170°C and 250°C, which induces decarboxylation (loss of CO₂) and elimination of the metal fluoride (e.g., NaF) to form the terminal vinyl group. google.comfluorine1.ru This decomposition can be carried out with or without a solvent. google.com
This route is highly versatile and is not limited to specific chain sequences, allowing for the synthesis of a variety of PFVEs by choosing the appropriate starting acyl fluoride. google.comgoogle.com
Table 1: Examples of Pyrolytic Synthesis of Perfluorovinyl Ethers
| Precursor | Reaction Steps | Product | Typical Pyrolysis Temp. | Reference |
|---|---|---|---|---|
| FSO₂(CF₂)₂O-CF(CF₃)-COF | 1. Convert to metal salt (e.g., with Na₂CO₃) 2. Pyrolyze | FSO₂(CF₂)₂O-CF=CF₂ | ~250-300°C | google.com |
| Perfluoro(2-propoxypropionyl) fluoride | 1. Convert to sodium salt 2. Pyrolyze | Perfluoro(propyl vinyl ether) (PPVE) | 170-250°C | google.com |
| FOC-(CF₂)n+1-O-CF₂-CHF-CF₃ | 1. Convert to alkali metal carboxylate 2. Pyrolyze | CF₂=CF-O-(CF₂)n+1-O-CF₂-CHF-CF₃ | Elevated Temperature | google.com |
The formation of a vinyl ether can also be accomplished through a dehalogenation reaction, typically involving the removal of two chlorine atoms from a precursor molecule. This method is an alternative to pyrolysis, particularly for synthesizing compounds like perfluoro(propyl vinyl ether) (PPVE). agc.com
The process starts with a precursor such as perfluoro(1,2-dichloroethyl propyl ether). This dichloroether is treated with a reducing agent, most commonly zinc dust, in a suitable solvent like N-methylpyrrolidone. fluorine1.ru The zinc reductively removes the two chlorine atoms from adjacent carbons, resulting in the formation of a carbon-carbon double bond and yielding the desired vinyl ether. fluorine1.ruagc.com
While effective, this route can be hampered by the stability of the chlorinated precursor. For example, perfluoro(1,2-dichloroethyl propyl ether) can be unstable and difficult to purify, which can lead to the formation of by-products during the subsequent fluorination or dehalogenation steps. agc.com
Addition-elimination reactions provide a versatile pathway to vinyl ethers. In the context of fluorinated compounds, this often involves the reaction of a fluorinated alcohol with a suitable vinylating agent. A general example is the reaction of a polyfluoroalkanol with an alkyl halide vinyl ether. fluorine1.ru
A more specific strategy involves a domino process of aza-Michael addition followed by elimination. mdpi.com While demonstrated for N-vinyl azoles, a similar principle can be applied to O-nucleophiles. The process involves the nucleophilic addition of an alcohol to an activated alkene (the Michael acceptor), followed by the elimination of a leaving group from the intermediate adduct to form the vinyl ether. mdpi.comresearchgate.net For instance, β-chloro-α,β-unsaturated aldehydes can serve as precursors for β-fluoroalkoxyvinyl aldehydes through this type of sequence. researchgate.net The success of these reactions often depends critically on the choice of base and solvent to favor the desired addition and subsequent elimination steps. mdpi.com
Innovative Synthetic Strategies and Catalytic Approaches
Modern synthetic chemistry has introduced milder and more efficient catalytic methods for constructing complex molecules, including fluorinated ethers. These approaches offer advantages in terms of reaction conditions, selectivity, and functional group tolerance.
Homogeneous gold catalysis has become a powerful tool for organic synthesis, particularly for activating carbon-carbon multiple bonds toward nucleophilic attack. jst.go.jpnih.govacs.org Gold(I) catalysts are highly effective in promoting the intra- and intermolecular addition of alcohols to alkynes, providing a direct and atom-economical route to vinyl and vinyloxy ethers. nih.govacs.orgbeilstein-journals.org
In these reactions, a cationic gold(I) complex coordinates to the alkyne, rendering it highly electrophilic and susceptible to attack by an alcohol. acs.org This process can be applied intramolecularly, where an alkynol (a molecule containing both an alcohol and an alkyne) cyclizes to form a cyclic ether. jst.go.jpbeilstein-journals.org The regioselectivity of the cyclization (i.e., the size of the ring formed) can often be controlled by the substrate structure and the catalyst system used. jst.go.jpnih.gov
This methodology is noted for its mild reaction conditions and tolerance of various functional groups. nih.govresearchgate.net It has been successfully used to construct a wide array of complex cyclic and bicyclic ether systems. jst.go.jpresearchgate.net
Table 2: Gold-Catalyzed Synthesis of Vinyloxy Ethers
| Catalyst System | Substrate Type | Reaction Type | Product | Reference |
|---|---|---|---|---|
| [(Ph₃PAu)₃O]BF₄ | Alkyne Alcohol (Alkynol) | Intramolecular Hydroalkoxylation | Bicyclic Ethers | jst.go.jp |
| [AuMe(L)] (L = phosphine) + Acid | Terminal/Internal Alkynes + Alcohols | Intermolecular Alkoxylation | Acetals/Ketones | nih.govacs.org |
| Ph₃PAuCl / AgOTf | Hydroxyallenic Esters | Intramolecular Hydroalkoxylation (5-endo) | 2,5-Dihydrofurans | beilstein-journals.org |
| Triazole Gold Catalyst | Vinyl Ethers + Terminal Alkynes | Intermolecular Hydroalkynylation | Alkynylated Ethers | nih.govnih.gov |
The synthesis of perfluorinated vinyl ether precursors, such as perfluoro(alkoxyalkanoyl) fluorides, can be achieved starting from non-fluorinated or partially fluorinated hydrocarbon analogs using direct fluorination (DF) or electrochemical fluorination (ECF). google.comagc.com These methods are crucial for creating the highly fluorinated backbones required for these monomers.
Direct Fluorination (DF) involves reacting a hydrocarbon precursor with elemental fluorine (F₂), usually diluted with an inert gas like nitrogen. agc.com20.210.105 This highly exothermic reaction requires careful control of temperature and fluorine concentration to prevent combustion and unwanted C-C or C-O bond cleavage. agc.com20.210.105 A successful strategy involves using a partially-fluorinated ester as the substrate. This increases the substrate's solubility in perfluorinated solvents and moderates the reaction, leading to high yields of the desired perfluorinated ester, which can then be converted to the target acyl fluoride. researchgate.netagc.com
Electrochemical Fluorination (ECF) , also known as the Simons process, is an industrial method where an organic substrate is electrolyzed in anhydrous hydrogen fluoride (HF). google.comlew.ro This process replaces all hydrogen atoms with fluorine atoms. ECF is widely used to produce perfluorinated compounds, including the sulfonyl fluoride precursors for ion-exchange membranes. fluorine1.rugoogle.com For example, the ECF of alkanesulfonyl halides or cyclic sultones can yield perfluoroalkanesulfonyl fluorides, which are then further elaborated into vinyl ethers. fluorine1.rugoogle.com
Both DF and ECF are powerful but distinct techniques for accessing the perfluorinated precursors necessary for the synthesis of fluorinated vinyl ethers. google.comorganic-chemistry.orgnih.gov
Palladium-Catalyzed Synthesis of Fluorinated Vinyl Ethers
The synthesis of fluorinated vinyl ethers, including structures analogous to 1,1,2,2-tetrafluoro-3-(vinyloxy)propane, often leverages transition metal catalysis. Palladium-catalyzed cross-coupling reactions are a cornerstone for forming the crucial C–O bond in these molecules. nih.govacs.orgnih.gov These methods typically involve the reaction of a fluorinated alcohol with a vinyl halide or triflate.
A highly effective protocol for the cross-coupling of (hetero)aryl bromides with fluorinated alcohols has been developed using the commercially available precatalyst tBuBrettPhos Pd G3 and cesium carbonate (Cs₂CO₃) in toluene. nih.govnih.govresearchgate.net This system is noted for its short reaction times and excellent functional group tolerance. nih.govacs.orgnih.gov The use of Buchwald's precatalysts is advantageous as they are air and moisture stable Pd(II)-palladacycles that facilitate the quantitative in-situ formation of the catalytically active LPd(0) species. nih.gov While potassium phosphate (B84403) (K₃PO₄) can also be an effective base, Cs₂CO₃ often provides superior results. nih.govresearchgate.net
The choice of ligand is critical for a successful coupling. For instance, in the coupling of 4-chlorobenzotrifluoride (B24415) with 2,2,2-trifluoroethanol, various phosphine (B1218219) ligands have been screened, with tBuBrettPhos demonstrating high efficacy.
Table 1: Optimization of Pd-Catalyzed C–O Cross-Coupling
| Entry | Ligand | Precatalyst | Base | Yield (%) |
|---|---|---|---|---|
| 1 | P(tBu)₃ | Pd₂(dba)₃ | Cs₂CO₃ | 0 |
| 2 | XPhos | Pd₂(dba)₃ | Cs₂CO₃ | <5 |
| 3 | RuPhos | Pd₂(dba)₃ | Cs₂CO₃ | <5 |
| 4 | tBuBrettPhos | Pd₂(dba)₃ | Cs₂CO₃ | 51 |
| 5 | - | tBuBrettPhos Pd G3 | Cs₂CO₃ | 70 |
| 6 | - | tBuBrettPhos Pd G3 | Na₂CO₃ | 15 |
| 7 | - | tBuBrettPhos Pd G3 | K₂CO₃ | 25 |
| 8 | - | tBuBrettPhos Pd G3 | K₃PO₄ | 70 |
Data sourced from studies on analogous fluorinated ether syntheses. nih.govresearchgate.net
While direct palladium-catalyzed synthesis of this compound is not extensively detailed, the principles are derived from the successful synthesis of other fluorinated alkyl aryl and vinyl ethers. nih.govacs.orgnih.gov These reactions pave the way for constructing the vinyloxy propane (B168953) moiety attached to a fluorinated chain. The electron-rich nature of vinyl ethers makes them attractive monomers and versatile reactants in transition metal catalysis. acs.org
Functionalization Strategies for Vinyloxy Propane Derivatives
Introduction and Transformation of Sulfonyl Fluoride Groups
Sulfonyl fluorides are valuable functional groups in synthetic chemistry due to their unique reactivity and stability. nih.govnih.gov In the context of fluorinated vinyloxy propane derivatives, a sulfonyl fluoride group can serve as a precursor to other functionalities. For example, a synthetic route to perfluorovinyl ethers containing phosphonate (B1237965) esters involves the conversion of a sulfonyl fluoride into a fluoroalkyl iodide. nih.gov This transformation is achieved via iododesulfination. nih.gov This intermediate iodide is then used in subsequent reactions to introduce the desired phosphonate group. nih.gov
The synthesis of aryl sulfonyl fluorides has been achieved via a one-pot strategy using Bi(III) redox-neutral catalysis, which involves the direct insertion of SO₂ into a Bi-C(sp²) bond. nih.gov While not directly applied to vinyloxy propane derivatives, this highlights modern methods for creating sulfonyl fluoride intermediates. Radical-based methodologies have also emerged as a complementary strategy to introduce the SO₂F moiety. acs.org
Table 2: Example Transformation of a Sulfonyl Fluoride Precursor
| Starting Material | Reagent(s) | Intermediate | Transformation |
|---|---|---|---|
| 5-Trifluoroethenoxy-4-trifluoromethyl-3-oxa-1,1,2,2,4,5,5-heptafluoropentylsulfonyl fluoride | Iodinating Agent | Fluoroalkyl Iodide | Iododesulfination |
This transformation is a key step in the synthesis of certain functionalized perfluorovinyl ethers. nih.gov
Synthesis of Phosphonate Vinyl Ethers
The introduction of phosphonate ester groups into fluorinated vinyl ethers yields monomers with applications in materials science, such as in proton-exchange membranes. ciac.jl.cnacs.org A common strategy involves the conversion of a suitable precursor, like a carboxylate ester or a sulfonyl fluoride, into an intermediate fluoroalkyl iodide. nih.gov
This fluoroalkyl iodide is a versatile precursor for incorporating the phosphonic ester group. A photoreaction with tetraethyl pyrophosphite can produce diethyl fluorophosphonites. Subsequent oxidation of these phosphonites, typically with hydrogen peroxide, yields the desired phosphonate vinyl ethers. nih.gov
An alternative method involves a metal-halogen exchange reaction. A perfluorovinyl ether iodide and a halogenated phosphate ester are dissolved under a nitrogen atmosphere, followed by the dropwise addition of n-butyl lithium or a Grignard reagent at low temperature to yield the phosphonate product. ciac.jl.cn Another approach is the Michaelis-Becker reaction, where a perfluorovinyl ether iodide is mixed with diethyl phosphite (B83602), followed by the slow addition of a strong base like sodium or lithium bis(trimethylsilyl)amide. ciac.jl.cn
Table 3: Synthetic Routes to Perfluorophosphonate Vinyl Ethers
| Method | Precursor | Reagents | Yield (%) |
|---|---|---|---|
| Metal-Halogen Exchange | Perfluorovinyl ether iodide, Halogenated phosphate ester | n-Butyl lithium or Grignard reagent | 34 |
| Michaelis-Becker Reaction | Perfluorovinyl ether iodide, Diethyl phosphite | Sodium or Lithium bis(trimethylsilyl)amide | 25 |
Data sourced from a study on new synthesis methods for perfluorophosphonate vinyl ether. ciac.jl.cn
Free-radical copolymerizations of phosphonate-containing vinyl ether monomers with other monomers like maleic anhydride (B1165640) have also been explored, leading to alternating copolymers. researchgate.net
Radical Reactions and Addition Chemistry to the Vinyloxy Moiety
The vinyl group in vinyloxy propane derivatives is susceptible to radical addition reactions, providing a pathway for further functionalization. The vinyl radical is a highly reactive intermediate that can undergo various transformations. rsc.org
In the synthesis of phosphonate-containing fluorinated vinyl ethers, a key step can be a free-radical iododecarboxylation of carboxylate esters to form intermediate fluoroalkyl iodides. nih.gov The addition of a sulfanyl (B85325) radical to an alkyne is a known method to generate a vinyl radical, which can then undergo cyclization or other reactions. acs.org This principle can be extended to the vinyloxy moiety, where the addition of a radical species across the double bond would generate a new radical intermediate ripe for further transformation.
Mechanistic studies indicate that the addition of radicals to allenes, which share the C=C double bond feature, often occurs at the central carbon to form a more stable allylic radical. nih.gov For a vinyloxy group, radical addition would likely lead to a radical on the α-carbon to the oxygen, stabilized by the adjacent ether linkage. These radical intermediates can be trapped or participate in subsequent bond-forming events. acs.orgnih.gov
Mechanistic Investigations of Synthetic Transformations
Understanding the mechanisms of these synthetic transformations is crucial for optimizing reaction conditions and expanding their scope.
For palladium-catalyzed C–O coupling , the mechanism generally involves the oxidative addition of the Pd(0) catalyst to the aryl/vinyl halide, followed by coordination of the alcohol, deprotonation by a base to form an alkoxide, and finally, reductive elimination to form the ether product and regenerate the Pd(0) catalyst. nih.govresearchgate.net Density functional theory (DFT) calculations on the related copolymerization of ethylene (B1197577) and vinyl ethers have shown that 1,2-insertion of the vinyl ether is generally favored. bohrium.commdpi.comnih.govbwise.kr This preference is attributed to interactions, such as hydrogen bonding, between the oxygen atom of the vinyl ether and the ancillary ligand on the palladium catalyst. mdpi.combwise.kr
The transformation of sulfonyl fluoride groups via iododesulfination likely proceeds through a radical mechanism, although detailed studies for this specific substrate class are not widely available. nih.gov Computational studies on the formation of aryl sulfonyl fluorides using Bi(III) catalysis have elucidated a three-stage process: transmetalation, SO₂ insertion, and subsequent oxidation/liberation of the product. nih.gov
The synthesis of phosphonate vinyl ethers via the Michaelis-Arbuzov reaction or related pathways involves the nucleophilic attack of a phosphite species on an electrophilic carbon. organic-chemistry.org DFT studies on the copper-catalyzed synthesis of vinyl phosphonates from alkynes suggest a mechanism involving the activation of the P-H bond of the phosphite by the catalyst support (e.g., ZnO) and a crucial role for the solvent. researchgate.net
Radical additions to the vinyloxy moiety are proposed to proceed via a radical chain mechanism. nih.gov For instance, the addition of a perfluoroalkyl radical to an allene (B1206475) involves the initial radical attack to form a vinylic radical, which then abstracts an atom (e.g., iodine) from the starting radical source to propagate the chain. nih.gov Similar radical addition-elimination mechanisms are proposed for reactions involving vinyl radicals. rsc.org
Chemical Reactivity and Derivatization Studies of 1,1,2,2 Tetrafluoro 3 Vinyloxy Propane
Vinyloxy Group Reactivity in Fluorinated Environments
The vinyloxy group (CH₂=CHO-) in a fluorinated environment is susceptible to various reactions, including hydrolysis and radical-initiated processes. The electron-withdrawing nature of the fluoroalkyl chain plays a critical role in these transformations.
The acid-catalyzed hydrolysis of vinyl ethers is a well-studied reaction class that generally proceeds through a specific mechanism. nih.gov The process is initiated by a rate-determining proton transfer from a catalyzing acid to the β-carbon of the vinyl ether double bond. researchgate.net This step results in the formation of a carbocation intermediate, which is then rapidly hydrated. The subsequent decomposition of the resulting hemiacetal intermediate yields an aldehyde and an alcohol. researchgate.net
The stability of the carbocation formed during the rate-determining step is a key factor influencing the reaction kinetics. researchgate.net Studies on analogous, non-fluorinated systems show that the conformation of the molecule can impact the rate of hydrolysis by affecting the ability of adjacent groups to stabilize the positive charge. arkat-usa.org For 1,1,2,2-Tetrafluoro-3-(vinyloxy)propane, the strong electron-withdrawing effect of the tetrafluoroalkyl group is expected to destabilize the adjacent carbocation intermediate. This destabilization would, in turn, lower the rate of acid-catalyzed hydrolysis compared to non-fluorinated vinyl ethers.
Consistent with this mechanism, the hydrolysis of vinyl ethers typically exhibits a normal hydronium-ion isotope effect (kH/kD > 1), and this is expected to hold true for fluorinated derivatives. arkat-usa.orgresearchgate.net
The vinyloxy group of this compound can participate in radical-initiated functionalization reactions, most notably polymerization and copolymerization. Perfluorinated vinyl ethers (PFVEs) are known to undergo radical copolymerization with a variety of unconjugated monomers. acs.org
Recent advances have demonstrated that photoredox catalysis, using organic photoredox catalysts, can initiate controlled radical copolymerization of PFVEs under visible-light irradiation. acs.org This method allows for the synthesis of fluorinated copolymers with high efficiency and low dispersities (Đ = 1.06–1.24). acs.org Such radical reactions represent a primary pathway for incorporating the 1,1,2,2-tetrafluoro-3-oxypropane moiety into larger polymer structures. Additionally, perfluoroalkyl iodides are known to act as effective chain-transfer agents in the free-radical polymerization of unsaturated monomers, which is a common synthetic conversion for this class of compounds. researchgate.net
Functional Group Interconversions on the Fluorinated Backbone
While the parent compound is this compound, a significant body of research exists on related fluorinated vinyl ethers that possess other functional groups, such as sulfonyl fluorides. These studies provide a blueprint for potential derivatization strategies.
Perfluorinated vinyl ethers containing a terminal sulfonyl fluoride (B91410) group (FSO₂-) are an important class of monomers for creating ion-exchange resins. google.comgoogle.com The sulfonyl fluoride group itself is a versatile handle for further chemical modification.
One key strategy involves the conversion of the sulfonyl fluoride into a fluoroalkyl iodide. This can be achieved through a process of iododesulfination, which transforms the FSO₂- group into an iodine atom. nih.gov Another important transformation is the reduction of the perfluorinated sulfonyl vinyl ether to a perfluorinated sulfinic acid vinyl ether using a reducing agent like sodium borohydride, followed by acidification. ciac.jl.cn This sulfinic acid can then be converted to the corresponding iodide. ciac.jl.cn These iodide intermediates are crucial precursors for introducing other functionalities, such as phosphonic acid groups. nih.govciac.jl.cn
More recent research has explored turning sulfonyl fluoride electrophiles into sulfur(VI) radicals, enabling novel alkene ligation reactions through cooperative organosuperbase activation and photoredox catalysis. nih.gov
The introduction of acidic groups, such as carboxylic or phosphonic acids, onto the fluorinated backbone is of great interest for applications like proton-exchange membranes. acs.org
Conversion to Carboxylic Acid Derivatives: The synthesis of fluorinated vinyl ethers often begins from precursors containing an ester or acid fluoride group. google.compatentalert.com Logically, the reverse process is also feasible. The vinyloxy group can be hydrolyzed under acidic conditions, as described in section 4.1.1, to yield an aldehyde. Subsequent oxidation of this aldehyde function would produce a terminal carboxylic acid group on the fluorinated backbone. Furthermore, vinyl ethers can react directly with carboxylic acids, often catalyzed by iodine or enzymes, to form esters, demonstrating the interplay between these functional groups. nih.govrsc.org
Conversion to Phosphonic Acid Derivatives: Several robust methods exist for introducing phosphonate (B1237965) groups onto fluorinated vinyl ether structures. A common pathway begins with a related fluorinated vinyl ether that has a carboxylate or sulfonyl fluoride group. This starting group is first converted into a fluoroalkyl iodide. nih.gov The iodide intermediate then undergoes a photoreaction with a phosphite (B83602) source, like tetraethyl pyrophosphite, to form a diethyl fluorophosphonite. Subsequent oxidation with an agent such as hydrogen peroxide yields the final phosphonate ester. nih.gov
Alternative methods have been developed to synthesize perfluorophosphonate vinyl ethers from a perfluorovinyl ether iodide precursor. ciac.jl.cn These include metal-halogen exchange reactions and the Michaelis-Becker reaction, as detailed in the table below. ciac.jl.cn These phosphonate-bearing monomers can then be polymerized to create functional materials with high ion-exchange capacities. acs.org
Table 1: Synthetic Pathways to Perfluorophosphonate Vinyl Ether This table summarizes methods starting from a perfluorovinyl ether iodide intermediate.
| Reaction Name | Key Reagents | Conditions | Yield | Reference |
|---|---|---|---|---|
| Metal-Halogen Exchange | Perfluorovinyl ether iodide, Halogenated phosphate (B84403) ester, n-butyl lithium or Grignard reagent | Low temperature, Nitrogen atmosphere | 34% | ciac.jl.cn |
| Michaelis-Becker Reaction | Perfluorovinyl ether iodide, Diethyl phosphite, Sodium or lithium bis(trimethylsilyl)amide | Slow addition of base | 25% | ciac.jl.cn |
| Photoreaction/Oxidation | Fluoroalkyl iodide (from carboxylate or sulfonyl fluoride), Tetraethyl pyrophosphite, Hydrogen peroxide | Photoreaction followed by oxidation | Moderate to good | nih.gov |
Explorations of Novel Reaction Pathways and Catalysis
The development of new catalytic systems is pushing the boundaries of fluorinated vinyl ether chemistry. Research is moving beyond traditional methods to explore more controlled, efficient, and sustainable synthetic routes.
A significant area of innovation is the use of photoredox catalysis. An organocatalyzed, light-driven radical copolymerization of perfluorinated vinyl ethers with unconjugated monomers has been developed, offering excellent control over the resulting polymer structure. acs.org This approach avoids the need for metal catalysts for this specific transformation.
In the realm of modifying related functional groups, novel catalytic cycles are being uncovered. For instance, a unique Bismuth(III)-catalyzed conversion of aryl boronic acids to the corresponding aryl sulfonyl fluorides has been demonstrated, operating through organometallic elementary steps without a change in the metal's oxidation state. acs.org Enzymes are also emerging as powerful catalysts. The immobilized enzyme Candida antarctica lipase (B570770) B has been used for the one-pot synthesis of bifunctional vinyl ether esters directly from carboxylic acids and vinyl ether alcohols, offering a sustainable alternative to traditional synthesis. rsc.org These examples highlight a trend towards developing highly specific and milder catalytic systems for the synthesis and functionalization of complex molecules like this compound and its derivatives.
Research Applications and Functional Materials Design Based on 1,1,2,2 Tetrafluoro 3 Vinyloxy Propane Derived Polymers
Development of Ion-Exchange Membranes for Electrochemical Systems
Ion-exchange membranes (IEMs) are critical components in various electrochemical systems, including fuel cells and electrolyzers. They function to transport ions selectively while physically separating the anode and cathode compartments. nih.gov The performance of these systems is intrinsically linked to the properties of the membrane, such as ion conductivity, chemical stability, and mechanical durability. nih.govmdpi.com
Perfluorinated Sulfocationic and Phosphonic Acid Membranes for Fuel Cells
Perfluorinated sulfonic acid (PFSA) membranes represent the state-of-the-art for proton-exchange membrane fuel cells (PEMFCs). nih.gov These materials, exemplified by commercial products like Nafion, are copolymers that typically consist of a chemically stable perfluorinated backbone, such as polytetrafluoroethylene (PTFE), and perfluorinated side chains bearing sulfonic acid (-SO₃H) groups. mdpi.com One of the primary synthetic routes to these functional fluoropolymers is the direct radical copolymerization of a fluoroalkene, like tetrafluoroethylene (B6358150) (TFE), with a functional fluorinated monomer. researchgate.net Fluorinated vinyl ethers bearing sulfonyl fluoride (B91410) precursors are a key class of comonomers used for this purpose. researchgate.net20.210.105
The copolymerization of TFE with a sulfonyl fluoride vinyl ether, such as perfluoro(3,6-dioxa-4-methyl-7-octene)sulfonyl fluoride, yields a precursor polymer that can be converted into a PFSA membrane. researchgate.netresearchgate.net Incorporating partially fluorinated vinyl ether monomers like 1,1,2,2-tetrafluoro-3-(vinyloxy)propane into the polymer structure is a strategy to modulate the physical and electrochemical properties of the resulting membrane. The ratio of the non-functionalized fluoro-monomer to the functional sulfonic acid-bearing monomer determines the ion exchange capacity (IEC) of the membrane, which is the inverse of the equivalent weight (EW). mdpi.com This IEC value is critical as it governs the membrane's proton conductivity and water uptake. nih.govmdpi.com
In addition to sulfonic acid groups, phosphonic acid (-PO₃H₂) moieties are explored as alternative proton-conducting groups, particularly for their potential in anhydrous or low-humidity conditions due to their ability to self-dissociate. nist.gov Synthetic strategies to create polymers with phosphonic acid side chains include the polymerization of vinylphosphonic acid monomers or the chemical modification of a pre-formed polymer. mdpi.commdpi.com For instance, copolymers containing a chloroethyl vinyl ether segment can be modified via the Michaelis–Arbuzov reaction to introduce phosphonic acid groups. mdpi.com This approach could be adapted for fluoropolymers derived from this compound to create novel phosphonic acid-based ion-exchange membranes.
The performance of these membranes is highly dependent on their structure and operating conditions. The data below illustrates typical properties for various anion-exchange membranes (AEMs), a related class of IEMs, highlighting the interplay between structure, ion conductivity, and stability.
| Membrane Type | Ion Exchange Capacity (IEC) (meq/g) | Hydroxide Conductivity (mS/cm) | Test Conditions | Key Structural Feature |
|---|---|---|---|---|
| QPAF(C6)-4 | >1.5 | 86 | 80 °C in water | Long (C6) fluoroalkyl hydrophobic chains. nih.gov |
| QPAF(C4)-4 | ~2.0 | Lower than QPAF(C6)-4 | 80 °C in water | Shorter (C4) fluoroalkyl hydrophobic chains. nih.govresearchgate.net |
| PFPB-QA | Not specified | 122 | 80 °C | Aryl ether-free polyfluorene backbone with propyl spacers. researchgate.net |
| Q-PAES-50% | Not specified | 51.8 | 90 °C, 100% RH | Poly(arylene ether sulfone) block copolymer with 50% quaternization. mdpi.com |
| FAA3-PK-75 | Not specified | ~55 | 60 °C in 1M KOH | Reinforced poly(phenylene oxide)-based membrane. mdpi.com |
Polymeric Materials for UV-Curable Systems and Photolithography
UV-curable systems are materials that rapidly transform from a liquid to a solid state upon exposure to ultraviolet light, a process known as photopolymerization. researchgate.net These systems are fundamental to applications in protective coatings, adhesives, inks, and photolithography for microelectronics manufacturing. researchgate.net A typical formulation includes monomers, oligomers, and a photoinitiator. mdpi.com
Design of Coatings and Photoresists Utilizing Fluorinated Vinyloxy Copolymers
The incorporation of fluorine into polymers for coatings and photoresists imparts several desirable properties, including low surface energy, chemical inertness, and low refractive index. Copolymers derived from fluorinated monomers are therefore of significant interest. While research directly detailing the use of this compound in UV-curable systems is specific, the properties of analogous fluorinated copolymers provide strong evidence for their suitability.
For example, amorphous copolymers of perfluoro-2,2-dimethyl-1,3-dioxole and perfluoro(propyl vinyl ether) have been synthesized and demonstrate high optical transparency in key telecommunication wavelengths and exceptionally low refractive indices. iaea.orgosti.gov These properties are critical for optical and photolithographic applications where signal integrity and precise light patterning are required. Thin films of these copolymers can be prepared by spin-coating, a standard process in the fabrication of microelectronic devices. iaea.orgosti.gov The low refractive index of such fluoropolymers helps to minimize light reflection at interfaces, enhancing the resolution of photolithographic processes.
| Copolymer System | Refractive Index (n) at 632.8 nm | Key Properties | Potential Application |
|---|---|---|---|
| Perfluoro-2,2-dimethyl-1,3-dioxole and Perfluoro(propyl vinyl ether) | 1.293 – 1.314 | High optical transparency, forms films (1-4 μm) via spin-coating. iaea.orgosti.gov | Claddings for optical fibers, waveguides, photoresists. iaea.orgosti.gov |
Advanced Polymeric Architectures for Microfluidic Devices
Microfluidic devices, or "lab-on-a-chip" systems, enable the precise manipulation of minute fluid volumes for applications in chemical analysis, diagnostics, and materials synthesis. mdpi.com The choice of material for fabricating these devices is critical, as it dictates chemical compatibility, optical properties, and surface interactions with the fluids being handled. While polydimethylsiloxane (B3030410) (PDMS) is a common material, its tendency to swell in many organic solvents limits its use. nih.gov
Fluoropolymers have emerged as a superior class of materials for microfluidics due to their exceptional chemical resistance and low surface energy. nih.gov Devices fabricated from fluorinated thermoplastics, such as copolymers of TFE, can handle harsh organic solvents without swelling or degradation. nih.gov Furthermore, the inherently low surface energy of fluoropolymers prevents the adhesion of aqueous droplets to channel walls, which is a significant advantage for droplet-based microfluidics, often eliminating the need for complex surface treatments. nih.gov Another approach involves using UV-cured perfluoropolyether (PFPE) to fabricate devices with excellent solvent resistance. mdpi.com
Polymers derived from this compound are prime candidates for fabricating advanced microfluidic architectures. Their expected properties—optical transparency, solvent resistance, and hydrophobicity—align perfectly with the requirements for robust and versatile microfluidic systems, particularly for applications involving organic synthesis or droplet manipulation. mdpi.comnih.gov
Exploration of Self-Assembly and Supramolecular Aggregation in Fluorinated Polymer Systems
Self-assembly is a process where molecules spontaneously organize into ordered structures, driven by non-covalent interactions. Block copolymers, which consist of two or more chemically distinct polymer chains linked together, are masters of self-assembly. mdpi.com In a selective solvent that favors one block over the other, these polymers can form complex nanostructures such as micelles, vesicles, or cylinders. mdpi.comcapes.gov.brresearchgate.net
The introduction of a fluorinated block into a copolymer adds a powerful directional element to the self-assembly process. The strong immiscibility between fluorinated and non-fluorinated (e.g., hydrocarbon) segments, known as fluorophobicity, provides a strong driving force for phase separation on a nanoscale.
Research on amphiphilic block copolymers containing a fluorinated segment, such as poly(N-vinylpyrrolidone)-block-poly(2,2,3,3-tetrafluoropropylmethacrylate), demonstrates this principle. researchgate.net At the air-water interface, these copolymers form stable monolayers. When transferred to a solid substrate, they can create highly organized, periodic structures, such as comb-like patterns with regular protrusions. researchgate.net This behavior highlights the ability of fluorinated blocks to direct the formation of unique supramolecular aggregates. By carefully designing block copolymers that include a segment derived from this compound, it is possible to create novel, highly ordered nanostructures for applications in nanopatterning, surface functionalization, and the encapsulation of active molecules. mdpi.com
Theoretical and Computational Chemistry in the Study of 1,1,2,2 Tetrafluoro 3 Vinyloxy Propane
Quantum Mechanical Studies of Electronic Structure and Reactivity Profiles6.2. Molecular Modeling and Simulation of Polymerization Processes6.3. Computational Approaches to Understanding Polymer Conformation and Interactions
It is concluded that the theoretical and computational chemistry of 1,1,2,2-Tetrafluoro-3-(vinyloxy)propane remains an uninvestigated area in published scientific research.
Future Research Directions and Challenges in 1,1,2,2 Tetrafluoro 3 Vinyloxy Propane Chemistry
Advancements in Green Synthesis Methodologies for Fluorinated Vinyloxy Monomers
The industrial production of fluorinated monomers, including 1,1,2,2-Tetrafluoro-3-(vinyloxy)propane, has traditionally relied on methods that can involve hazardous reagents, harsh reaction conditions, and the generation of significant waste. A major future challenge is the development of green, sustainable, and economically viable synthetic routes.
Research is increasingly focused on environmentally benign approaches that minimize waste and energy consumption. researchgate.net Key areas of development include:
Catalyst Innovation: A shift from stoichiometric reagents to catalytic systems is paramount. Research into non-toxic, metal-free organocatalysts is a promising alternative to traditional metal-based Lewis acids used in some vinyl ether syntheses. acs.org Furthermore, developing robust, air-stable catalysts, such as certain palladium-based systems, could simplify procedures and improve yields under milder conditions. researchgate.net
Solvent-Free and Alternative Solvent Systems: A significant advancement would be the development of synthesis processes that operate in the absence of a solvent or utilize green solvents like supercritical fluids or ionic liquids. A known process for producing some fluorinated vinyl ethers involves the pyrolysis of a carboxylic acid potassium salt in the absence of a solvent, which represents a step in this direction. google.com
Process Intensification: Future methodologies will likely involve continuous flow reactors instead of batch processes. Flow chemistry offers superior heat and mass transfer, improved safety for handling energetic intermediates, and the potential for higher yields and purity, thereby reducing downstream purification efforts.
Atom Economy: Synthetic strategies that maximize the incorporation of all starting materials into the final product are crucial. This involves designing reaction pathways that avoid the use of protecting groups and minimize the formation of byproducts. For instance, processes for producing certain fluorinated vinyl ethers from fluorinated acid fluorides aim for high yields through simplified operations. google.com
| Synthesis Challenge | Potential Green Solution | Anticipated Benefit |
| Use of Hazardous Reagents | Development of metal-free organocatalysts. acs.org | Reduced toxicity and environmental impact. |
| Harsh Reaction Conditions | High-yield pyrolysis in the absence of solvents. google.com | Lower energy consumption, simplified process. |
| Waste Generation | High atom economy reaction design. | Minimized chemical waste, improved sustainability. |
| Batch Processing Limitations | Implementation of continuous flow chemistry. | Enhanced safety, scalability, and efficiency. |
Precision Polymerization for Tailored Macromolecular Architectures
The properties of a polymer are intrinsically linked to its macromolecular architecture, including molecular weight, molecular weight distribution (polydispersity), and tacticity. Gaining precise control over the polymerization of this compound is critical for creating materials with tailored performance characteristics.
While the cationic polymerization of vinyl ethers is well-established, future research will concentrate on advanced controlled polymerization techniques. acs.orgnih.gov
Controlled Radical Polymerization (CRP): Techniques like Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization are transformative for controlling polymer architecture. acs.org Applying RAFT to fluorinated vinyloxy monomers could yield polymers with predetermined molecular weights and very low polydispersity (Mw/Mn < 1.38). acs.org This level of control is essential for applications requiring highly uniform materials.
Photopolymerization: Photo-induced polymerization offers spatial and temporal control over the reaction, proceeding rapidly at room temperature without solvents. nih.gov Investigating the photocationic polymerization of this compound could lead to applications in UV-curable coatings, adhesives, and 3D printing, where rapid and precise curing is necessary. researchgate.net
Stereospecific Polymerization: Controlling the stereochemistry (tacticity) of the polymer backbone can significantly influence its physical properties, such as crystallinity and thermal stability. While radical polymerization may result in atactic polymers, exploring catalysts and conditions that favor isotactic or syndiotactic chain growth is a key research direction for creating highly ordered, semi-crystalline fluoropolymers.
| Polymerization Technique | Controlled Parameter | Potential Application |
| RAFT Polymerization | Molecular Weight, Polydispersity. acs.org | High-performance elastomers, specialty additives. |
| Photocationic Polymerization | Reaction Rate, Spatial Control. researchgate.netnih.gov | UV-cured coatings, microelectronics, adhesives. |
| Stereospecific Catalysis | Tacticity (Stereochemistry) | High-strength fibers, thermally stable plastics. |
Innovative Functionalization for Next-Generation Materials
The true value of poly(this compound) will be unlocked through innovative functionalization, either by copolymerization or post-polymerization modification. This allows for the introduction of new chemical moieties that impart specific functionalities.
Copolymerization: A significant area of future research involves the copolymerization of this compound with other monomers to create materials with a unique balance of properties. google.com For example, copolymerizing with hydrocarbon vinyl ethers could balance fluoropolymer properties (e.g., chemical resistance) with the flexibility and adhesion of poly(vinyl ether)s. acs.org
Post-Polymerization Modification: This strategy involves chemically modifying the polymer after it has been synthesized. The pendant fluorinated side chain offers a potential site for selective chemical transformations, although the C-F bond is generally inert. More accessible are modifications if a comonomer with a reactive handle is included. This approach is powerful for creating complex architectures and "smart" materials that respond to external stimuli.
Surface Modification and Grafting: The low surface energy characteristic of fluoropolymers can be leveraged by grafting chains of poly(this compound) onto other polymer backbones or surfaces. This can be used to create surfaces with tailored hydrophobicity and oleophobicity, which is crucial for anti-fouling coatings, and low-friction materials. Research has shown that fluorinated segments tend to enrich on film surfaces, enhancing hydrophobicity. rsc.org
Interdisciplinary Research Integrating this compound with Emerging Technologies
The unique properties of polymers derived from this compound position them as enabling materials for a variety of emerging technologies. Future progress will depend on interdisciplinary collaborations between polymer chemists, materials scientists, and engineers.
Energy Storage and Conversion: Fluorinated polymers are being explored for applications in energy technologies. In fuel cells, polymers derived from related fluorinated vinyl ethers containing sulfonyl fluoride (B91410) groups are critical for producing ion-exchange membranes. fluorine1.rugoogle.com Polymers from this compound could be investigated as novel binder materials or electrolyte components in high-voltage lithium-ion batteries, where their chemical and electrochemical stability would be advantageous.
Advanced Coatings and Surfaces: Due to their low surface energy, high thermal stability, and chemical inertness, polymers based on this monomer are prime candidates for next-generation coatings. rsc.org Research areas include developing superhydrophobic and oleophobic surfaces, anti-icing coatings for aerospace applications, and durable, low-friction coatings for industrial and biomedical devices.
Microelectronics and Photonics: The low dielectric constant and optical transparency of some fluoropolymers make them suitable for applications in microelectronics as interlayer dielectrics and in photonics as cladding materials for optical fibers. Cationic photo-induced polymerization is a key process for fabricating microelectronic devices. nih.gov
Biomedical Materials: The biocompatibility and biostability of certain fluoropolymers open avenues for their use in biomedical applications. Research could focus on developing coatings for medical implants to reduce biofouling, materials for drug delivery systems, and components for microfluidic diagnostic devices.
Q & A
Basic Research Questions
Q. What are the key considerations for designing a synthesis protocol for 1,1,2,2-Tetrafluoro-3-(vinyloxy)propane?
- Methodological Answer : Synthesis typically involves fluorination and etherification steps. Catalytic systems like fluorinated antimony pentachloride (SbCl₅) with Lewis acids (e.g., AlCl₃) are effective for introducing fluorine atoms under vapor-phase conditions . Optimize reaction parameters (temperature: 100–150°C, HF stoichiometry) to minimize side products like trifluoroethylene derivatives. Monitor intermediates via GC-MS and ensure anhydrous conditions to prevent hydrolysis of vinyl ether groups.
Q. How can researchers confirm the molecular structure of this compound?
- Methodological Answer : Use a combination of:
- NMR Spectroscopy : ¹⁹F NMR to resolve CF₂ and CF₃ groups (δ −70 to −120 ppm) .
- FT-IR : Confirm C-F stretches (1000–1300 cm⁻¹) and vinyl ether C-O-C asymmetry (1250 cm⁻¹) .
- X-ray Crystallography : For solid-state confirmation, though crystallinity may require low-temperature techniques due to the compound’s liquid state at room temperature .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
